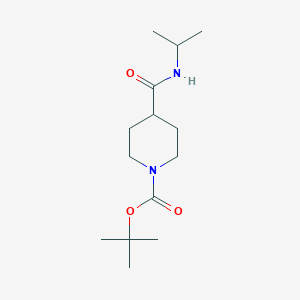

N-Isopropyl 1-boc-piperidine-4-carboxamide

Description

BenchChem offers high-quality N-Isopropyl 1-boc-piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isopropyl 1-boc-piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(propan-2-ylcarbamoyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-10(2)15-12(17)11-6-8-16(9-7-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFYVDPWDXFAST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of N-Isopropyl 1-boc-piperidine-4-carboxamide

Executive Summary

N-Isopropyl 1-Boc-piperidine-4-carboxamide is a high-value synthetic intermediate widely employed in medicinal chemistry. It serves as a protected scaffold for the introduction of the N-isopropylpiperidine-4-carboxamide moiety—a pharmacophore frequently observed in G-Protein Coupled Receptor (GPCR) antagonists (e.g., CCR2/CCR5 modulators) and enzyme inhibitors.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthetic protocols, deprotection strategies, and analytical characterization. It is designed to allow researchers to autonomously replicate the synthesis and validate the structural integrity of this building block.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule combines a lipophilic tert-butyloxycarbonyl (Boc) protecting group with a polar amide functionality. The isopropyl group introduces steric bulk, often utilized to modulate metabolic stability (preventing N-dealkylation) or to fill hydrophobic pockets in protein targets.

Table 1: Structural & Physical Data[1]

| Property | Specification |

| IUPAC Name | tert-Butyl 4-(isopropylcarbamoyl)piperidine-1-carboxylate |

| Molecular Formula | |

| Molecular Weight | 270.37 g/mol |

| CAS Number | 443997-68-6 (Generic/Derivative Ref) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |

| LogP (Predicted) | ~1.8 - 2.2 (Lipophilic due to Boc/Isopropyl) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 3 (Carbamate CO, Amide CO, Carbamate O) |

Synthetic Pathway & Protocol

The synthesis of N-Isopropyl 1-Boc-piperidine-4-carboxamide typically proceeds via the amidation of 1-Boc-piperidine-4-carboxylic acid with isopropylamine . While carbodiimide couplings (EDC/HOBt) are traditional, the protocol below utilizes HATU , which offers faster kinetics and higher conversion rates for secondary amines, minimizing purification burdens.

Reaction Logic Visualization

Figure 1: Synthetic workflow for the HATU-mediated amidation. The carboxylic acid is activated in situ before nucleophilic attack by isopropylamine.

Validated Synthetic Protocol

Reagents:

-

1-Boc-piperidine-4-carboxylic acid (1.0 equiv)

-

Isopropylamine (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-4-carboxylic acid in anhydrous DMF (or DCM).

-

Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes.

-

Coupling Agent: Add HATU in one portion. The solution may turn slightly yellow (characteristic of the activated ester formation). Stir for 15 minutes at 0°C.

-

Amine Addition: Add isopropylamine dropwise.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.

-

Workup (Self-Validating Step):

-

Dilute with EtOAc.

-

Acid Wash: Wash with 1M HCl (removes unreacted amine and DIPEA). Note: Do not use strong acid for prolonged periods to avoid Boc removal.

-

Base Wash: Wash with Saturated

(removes unreacted acid and HATU byproducts). -

Brine Wash: Wash with saturated NaCl to remove DMF.

-

-

Isolation: Dry over

, filter, and concentrate in vacuo. The product usually crystallizes upon standing or trituration with hexanes.

Reactivity Profile: Boc Deprotection

For drug development applications, the Boc group is a temporary mask. Removal yields the secondary amine, ready for further functionalization (e.g., reductive amination or sulfonylation).

Deprotection Mechanism

The deprotection is acid-catalyzed, typically using Trifluoroacetic Acid (TFA) or HCl in Dioxane. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (as isobutylene) and subsequent decarboxylation.

Figure 2: Mechanistic cascade of Boc deprotection. The generation of CO2 gas serves as a visual indicator of reaction progress.

Critical Caution: When using TFA, the resulting salt is hygroscopic. For biological assays, the salt must often be converted to the free base using a basic resin or carbonate wash to avoid cytotoxicity from residual acid.

Analytical Characterization

To ensure the integrity of the synthesized N-Isopropyl 1-Boc-piperidine-4-carboxamide, the following spectral signals must be confirmed.

Proton NMR ( NMR, 400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 5.30 | Broad s | 1H | Amide NH | Confirms amide bond formation. |

| 4.05 - 4.15 | Multiplet | 3H | Isopropyl CH + Piperidine H2, H6 (eq) | Overlap region; confirms N-substitution. |

| 2.75 | Triplet | 2H | Piperidine H2, H6 (ax) | Characteristic of piperidine ring. |

| 2.20 | Multiplet | 1H | Piperidine H4 | Methine proton alpha to carbonyl. |

| 1.60 - 1.80 | Multiplet | 2H | Piperidine H3, H5 (eq) | Ring conformation signals. |

| 1.45 | Singlet | 9H | Boc ( | Diagnostic peak; loss indicates deprotection. |

| 1.15 | Doublet | 6H | Isopropyl | Coupling with isopropyl CH ( |

Mass Spectrometry (ESI-MS)

-

Expected [M+H]+: 271.2

-

Expected [M+Na]+: 293.2

-

Fragment: Loss of Boc (-100 mass units) often observed in source: m/z 171.2.

Applications in Drug Discovery[2][10]

This scaffold acts as a "privileged structure" in medicinal chemistry.

-

CCR2/CCR5 Antagonists: The 4-carboxamidopiperidine core is a known pharmacophore for chemokine receptor antagonists used in anti-inflammatory research. The N-isopropyl group provides a specific steric fit that differentiates it from smaller methyl analogs.

-

Peptidomimetics: The molecule serves as a conformationally restricted amino acid analog (specifically a

-amino acid derivative), useful in designing protease inhibitors. -

Library Synthesis: The orthogonal protection (Boc vs. Amide) allows this molecule to be used as a central hub. The Boc group can be removed to attach various "warheads" or lipophilic tails, while the isopropyl amide remains stable.

References

-

PubChem. N-isopropylpiperidine-4-carboxamide (Compound Summary). National Library of Medicine. Available at: [Link]

- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc deprotection protocols).

Comprehensive Technical Guide on N-Isopropyl 1-Boc-piperidine-4-carboxamide: Molecular Characterization and Synthetic Workflows

As a privileged scaffold in modern drug discovery, the piperidine ring is ubiquitous in the design of central nervous system (CNS) agents, kinase inhibitors, and protease inhibitors. N-Isopropyl 1-Boc-piperidine-4-carboxamide serves as a critical, conformationally constrained building block in these synthetic pipelines[1].

This technical whitepaper provides an in-depth analysis of the molecule's physicochemical properties, the causality behind its synthetic workflows, and the analytical frameworks required for self-validating experimental protocols.

Molecular Architecture & Physicochemical Properties

Understanding the molecular architecture of N-Isopropyl 1-Boc-piperidine-4-carboxamide is the first step in predicting its chemical behavior during downstream functionalization.

The molecule consists of three distinct structural domains:

-

The Piperidine Core (

): Provides a rigid, saturated heterocyclic framework that dictates the 3D spatial arrangement of the functional groups. -

The N1-Boc Protecting Group (

): The tert-butyloxycarbonyl (Boc) group is an orthogonal protecting moiety[2]. It temporarily masks the secondary amine of the piperidine ring, preventing unwanted self-condensation, polymerization, or side-reactions during the amidation of the C4 position. -

The C4-Isopropylcarboxamide Group (

): Formed via the amidation of the C4-carboxylic acid with isopropylamine, this group introduces both a hydrogen-bond donor (amide NH) and a lipophilic steric bulk (isopropyl group).

By summing the atomic constituents of these three domains, we derive the exact molecular formula and weight:

-

Carbon (C): 5 (core) + 5 (Boc) + 4 (amide) = 14 atoms

12.011 g/mol = 168.154 g/mol -

Hydrogen (H): 9 (core) + 9 (Boc) + 8 (amide) = 26 atoms

1.008 g/mol = 26.208 g/mol -

Nitrogen (N): 1 (core) + 1 (amide) = 2 atoms

14.007 g/mol = 28.014 g/mol -

Oxygen (O): 2 (Boc) + 1 (amide) = 3 atoms

15.999 g/mol = 47.997 g/mol

Total Calculated Molecular Weight: 270.37 g/mol [1].

Table 1: Quantitative Physicochemical Summary

| Parameter | Value | Causality / Chemical Significance |

| CAS Registry Number | 1016716-09-8 | Unique identifier for procurement and literature tracking[1]. |

| Molecular Formula | Defines stoichiometry for reaction equivalents. | |

| Molecular Weight | 270.37 g/mol | Critical for calculating molarity and mass spectrometry targeting[1]. |

| H-Bond Donors | 1 | The amide N-H acts as a critical interaction point for target binding. |

| H-Bond Acceptors | 3 | The three carbonyl/carbamate oxygens can accept hydrogen bonds. |

Strategic Synthesis & Reaction Logic

The synthesis of N-Isopropyl 1-Boc-piperidine-4-carboxamide relies on the highly efficient coupling of 1-Boc-piperidine-4-carboxylic acid (Boc-Inp-OH) with isopropylamine [2].

While traditional coupling agents like EDC/HOBt are viable[3], HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for this specific transformation. The causality behind this selection is twofold:

-

Reaction Kinetics: Isopropylamine is a volatile (b.p. ~32 °C) and sterically hindered primary amine. HATU rapidly generates an highly reactive OAt-active ester, significantly accelerating the coupling rate before the amine can evaporate[4].

-

Transition State Stabilization: The pyridine nitrogen atom within the HATU-derived HOAt leaving group stabilizes the incoming isopropylamine through a hydrogen-bonded 7-membered cyclic transition state, ensuring near-quantitative yields[5].

Figure 1: HATU-mediated amide coupling workflow for N-Isopropyl 1-Boc-piperidine-4-carboxamide.

Protocol: Self-Validating HATU-Mediated Amidation

This protocol is designed as a self-validating system, ensuring that intermediate states are verified before proceeding to the next step[4].

Step 1: Carboxylate Activation

-

Action: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 5 minutes.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to form a carboxylate anion without acting as a competing nucleophile against the activated ester[4].

-

Action: Add HATU (1.1 eq) in one portion. Stir for 15 minutes at room temperature.

-

Validation: The solution will transition to a faint yellow color, indicating the successful formation of the OAt-active ester.

Step 2: Nucleophilic Amine Addition

-

Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add isopropylamine (1.2 eq).

-

Causality: Cooling the reaction serves a dual purpose: it controls the exothermic nature of the nucleophilic attack and prevents the evaporative loss of the highly volatile isopropylamine.

-

Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

Step 3: In-Process Self-Validation (TLC)

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 50% Ethyl Acetate in Hexanes.

-

Validation: Stain the TLC plate with Bromocresol Green. The complete disappearance of the acidic starting material (yellow spot) and the appearance of a new, less polar spot confirms reaction completion.

Step 4: Quench and Selective Workup

-

Action: Quench the reaction with saturated aqueous

. Extract with Ethyl Acetate ( -

Causality: The 1M HCl wash is a critical purification step. It protonates and removes unreacted isopropylamine and DIPEA into the aqueous layer. The Boc protecting group is kinetically stable to dilute aqueous acid during brief extraction windows, ensuring the product remains intact.

-

Action: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude product.

Analytical Validation Framework

To guarantee scientific integrity, the synthesized N-Isopropyl 1-Boc-piperidine-4-carboxamide must undergo rigorous analytical validation to confirm both its molecular weight and structural connectivity.

Figure 2: Stepwise analytical validation framework for confirming molecular identity and purity.

Validation Metrics:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The primary validation tool. The analysis must show a single dominant peak corresponding to the exact mass. Look for the protonated molecular ion m/z 271.37

. A common diagnostic fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group, resulting in a secondary peak at m/z 215.37 -

H-NMR (Proton Nuclear Magnetic Resonance): Run in

-

C-NMR (Carbon NMR): Must display exactly 14 distinct carbon signals, confirming the

References

-

Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia. Available at: [Link]

-

National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". NIH PubMed Central. Available at: [Link]

Sources

- 1. 1016716-09-8|N-Isopropyl 1-BOC-piperidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

N-Isopropyl 1-boc-piperidine-4-carboxamide CAS number and identifiers

An In-depth Technical Guide to N-Isopropyl 1-boc-piperidine-4-carboxamide

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of N-Isopropyl 1-boc-piperidine-4-carboxamide, a substituted piperidine derivative of significant interest to researchers and professionals in drug development. Given its structural motifs, this compound serves as a valuable building block in medicinal chemistry. This document details its chemical identifiers, a proposed synthetic pathway, and its potential applications, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Core Properties

N-Isopropyl 1-boc-piperidine-4-carboxamide is a derivative of piperidine, featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an N-isopropyl-substituted carboxamide at the 4-position. The Boc group enhances the molecule's stability and solubility in organic solvents, making it a versatile intermediate in complex synthetic routes.[1][2]

While a specific CAS number for this exact compound is not prominently cataloged, its identity can be unequivocally established through its systematic IUPAC name and molecular structure. Its properties can be reliably predicted based on well-characterized analogous compounds.

Table 1: Chemical Identifiers and Predicted Properties

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 4-(isopropylcarbamoyl)piperidine-1-carboxylate | Predicted |

| Molecular Formula | C₁₄H₂₆N₂O₃ | Predicted |

| Molecular Weight | 270.37 g/mol | Predicted |

| CAS Number | Not readily available | - |

Molecular Structure:

Caption: Proposed two-step synthesis of N-Isopropyl 1-boc-piperidine-4-carboxamide.

Step-by-Step Experimental Protocol:

Objective: To synthesize N-Isopropyl 1-boc-piperidine-4-carboxamide from N-BOC-piperidine-4-carboxylic acid.

Materials:

-

N-BOC-piperidine-4-carboxylic acid

-

Isopropylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a solution of N-BOC-piperidine-4-carboxylic acid (1.0 eq.) in dichloromethane (DCM) at 0 °C, add EDCI (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).

-

Addition of Amine: Stir the mixture for 15 minutes, then add isopropylamine (1.2 eq.) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Isopropyl 1-boc-piperidine-4-carboxamide.

Causality Behind Experimental Choices:

-

EDCI/HOBt: This combination is a standard and highly effective amide coupling system that proceeds through an active ester intermediate, minimizing side reactions and leading to high yields.

-

DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDCI and the carboxylic acid, facilitating the coupling reaction without competing with the primary amine.

-

Boc Protecting Group: The tert-butoxycarbonyl group is robust under the amide coupling conditions but can be readily removed under acidic conditions, providing a versatile handle for subsequent synthetic transformations. [2]

Analytical Characterization

The structural confirmation of the synthesized N-Isopropyl 1-boc-piperidine-4-carboxamide would be performed using standard analytical techniques. The expected data are as follows:

-

¹H NMR: Resonances corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the piperidine ring (multiplets between 1.5-4.0 ppm), the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), and the amide NH (a broad singlet).

-

¹³C NMR: Signals for the carbonyls of the Boc and amide groups, the quaternary carbon of the Boc group, and the carbons of the piperidine and isopropyl groups.

-

Mass Spectrometry (MS): The ESI-TOF high-resolution mass spectrometry (HR-MS) should show the [M+H]⁺ ion corresponding to the calculated exact mass of the molecule. [3]* Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the Boc and amide groups, and C-H stretches.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. [4][5]N-Isopropyl 1-boc-piperidine-4-carboxamide serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Potential Roles:

-

Scaffold for Library Synthesis: The Boc-protected piperidine can be deprotected to reveal a secondary amine, which can be further functionalized. The amide group can also be modified. This allows for the creation of a library of diverse compounds for high-throughput screening in drug discovery programs.

-

Intermediate for Targeted Therapies: Piperidine derivatives are key components in drugs targeting a wide range of conditions, including neurological disorders, cancer, and infectious diseases. [1][6][7]The title compound can be a precursor for novel therapeutic agents in these areas. For instance, related structures are used in the development of enzyme inhibitors and receptor modulators. [1][8]* Fragment-Based Drug Design: The N-isopropyl carboxamide piperidine core can be used as a fragment in fragment-based drug design to explore interactions with biological targets.

Conclusion

N-Isopropyl 1-boc-piperidine-4-carboxamide represents a strategically important synthetic intermediate for the pharmaceutical and chemical research sectors. Its straightforward synthesis from readily available starting materials, coupled with the versatility of the Boc-protected piperidine scaffold, makes it an attractive building block for the development of novel bioactive compounds. The protocols and data presented in this guide are intended to empower researchers to effectively synthesize and utilize this compound in their drug discovery and development endeavors.

References

-

PubChem. N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. 2019. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. [Link]

-

PubChem. 1-Isopropylpiperidine-4-Carboxylic Acid. National Center for Biotechnology Information. [Link]

- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Watson International. N-BOC-piperidine-4-carboxamide CAS 91419-48-6. [Link]

-

Amerigo Scientific. Ethyl N-Boc-piperidine-4-carboxylate (97%). [Link]

-

PubChem. 4-Piperidinecarboxamide. National Center for Biotechnology Information. [Link]

-

Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

-

Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

- Google Patents. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 7. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 8. N-Boc-ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of N-Isopropyl 1-boc-piperidine-4-carboxamide

This guide provides a comprehensive overview of the core physical properties of N-Isopropyl 1-boc-piperidine-4-carboxamide, a key intermediate in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the experimental rationale and methodologies required for its thorough characterization.

Introduction: The Significance of N-Isopropyl 1-boc-piperidine-4-carboxamide

N-Isopropyl 1-boc-piperidine-4-carboxamide belongs to a versatile class of piperidine derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its utility in multi-step organic syntheses by ensuring stability and selective reactivity.[1] The isopropyl carboxamide moiety further allows for specific molecular interactions, making this compound a valuable building block in the synthesis of complex therapeutic agents, particularly in the development of novel kinase inhibitors and modulators in oncology and neuropharmacology.[1]

A thorough understanding of its physical properties is paramount for its effective application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability of the final active pharmaceutical ingredient (API).

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any chemical entity is to understand its structure and predict its behavior based on its constituent functional groups.

Caption: Chemical structure of N-Isopropyl 1-boc-piperidine-4-carboxamide with key functional groups highlighted.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₂₈N₂O₃ | Calculated |

| Molecular Weight | 284.40 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[2][3] |

| Melting Point | Predicted: 130-150 °C | Based on structurally related compounds like N-Boc-Piperidine-4-Carboxylic Acid (148-153 °C)[3] |

| Boiling Point | > 300 °C (with decomposition) | Estimated based on high molecular weight and polarity |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Predicted based on functional groups and data for related compounds[4][5] |

Experimental Determination of Physical Properties

Given the novelty of this specific compound, empirical determination of its physical properties is essential. The following section outlines the standard, self-validating protocols for this purpose.

Workflow for Physicochemical Characterization

Caption: Experimental workflow for the characterization of N-Isopropyl 1-boc-piperidine-4-carboxamide.

Melting Point and Thermal Stability Analysis

Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound. Differential Scanning Calorimetry (DSC) is the gold standard for this measurement as it provides a precise melting onset and peak, and the shape of the peak can allude to the presence of impurities. Thermogravimetric Analysis (TGA) complements this by determining the temperature at which the compound begins to decompose.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, purified compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: Determine the onset and peak of the endothermic event corresponding to melting. A sharp peak indicates high purity.

Solubility Assessment

Rationale: Solubility is a crucial parameter for drug development, impacting both reaction conditions and bioavailability. A quantitative assessment is necessary. High-Performance Liquid Chromatography (HPLC) is an accurate method for determining solubility in various solvents.

Experimental Protocol: Equilibrium Solubility Measurement

-

Sample Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid.

-

Analysis: Carefully take an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze by a validated HPLC method to determine the concentration of the dissolved compound.

Spectroscopic and Chromatographic Profile

While not strictly physical properties, the spectroscopic and chromatographic fingerprints are essential for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the isopropyl group (a doublet and a multiplet), and the piperidine ring protons.

-

¹³C NMR will confirm the presence of the carbonyl carbons of the amide and the carbamate, as well as the distinct carbons of the piperidine ring.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should reveal the protonated molecule [M+H]⁺ at m/z 285.4.

Conclusion

N-Isopropyl 1-boc-piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry. While specific, experimentally determined physical data is not widely published, this guide provides a robust framework for its characterization. By employing the detailed protocols for DSC, TGA, and solubility analysis, researchers can establish a reliable and comprehensive physicochemical profile. This foundational knowledge is critical for accelerating the development of novel therapeutics by enabling informed decisions in synthesis, purification, and formulation.

References

-

PubChem. N-isopropylpiperidine-4-carboxamide. National Center for Biotechnology Information. [Link].

-

PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link].

- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link].

-

Chem-Impex. 1-N-Boc-piperidine-4-thiocarboxamide. [Link].

-

PubChem. 1-Isopropylpiperidine-4-Carboxylic Acid. National Center for Biotechnology Information. [Link].

-

Tradeindia. N-boc-piperidine-4-Carboxylic Acid at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [Link].

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link].

- Google Patents.

- Pipzine Chemicals. N-Boc-Piperidine-4-Carboxylic Acid | CAS 79935-57-4.

-

Chemsrc. N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4. [Link].

-

PubChem. 1-Boc-4-AP. National Center for Biotechnology Information. [Link].

-

iChemical. Ethyl N-Boc-piperidine-4-carboxylate, CAS No. 142851-03-4. [Link].

-

Pharmaffiliates. 102125-62-2| Chemical Name : N-Isopropylpiperidine-4-carboxamide. [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-Piperidine-4-carboxylic Acid Methyl Ester CAS 124443-68-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. N-boc-piperidine-4-carboxylic Acid at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd. [tradeindia.com]

- 4. N-Boc-Piperidine-4-Carboxylic Acid | CAS 79935-57-4 | Structure, Uses, Safety & Supplier China [pipzine-chem.com]

- 5. 4-AMINO-1-BOC-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 183673-71-4 [m.chemicalbook.com]

The Pivotal Role of N-Isopropyl Piperidine Intermediates in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of a vast array of therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for designing drugs that target a wide range of biological receptors.[3] Among the various substituted piperidines, N-isopropyl piperidine intermediates have emerged as particularly valuable precursors in the synthesis of potent and selective pharmaceuticals. This in-depth technical guide explores the therapeutic applications of these intermediates, providing field-proven insights into their synthesis, mechanism of action, and role in the development of clinically significant drugs.

The Strategic Importance of the N-Isopropyl Group

The incorporation of an N-isopropyl group onto the piperidine nitrogen is a strategic decision in drug design, driven by several key factors:

-

Modulation of Physicochemical Properties: The isopropyl group, with its moderate lipophilicity, can significantly influence a molecule's solubility, permeability, and metabolic stability. This allows for the fine-tuning of a drug candidate's pharmacokinetic profile, enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

-

Receptor Binding and Selectivity: The steric bulk of the isopropyl group can play a crucial role in orienting the molecule within a receptor's binding pocket, leading to enhanced potency and selectivity for the target receptor over other related receptors. This is critical for minimizing off-target effects and improving the therapeutic index of a drug.[1]

-

Metabolic Stability: The N-isopropyl group can confer increased metabolic stability to the piperidine ring by sterically hindering enzymatic degradation, particularly by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.[3]

Therapeutic Applications and Synthesis of Key Drugs

N-isopropyl piperidine intermediates are instrumental in the synthesis of a variety of therapeutic agents, most notably in the development of potent opioid analgesics.

Potent Opioid Analgesics: The Fentanyl Analogs

Fentanyl, a powerful synthetic opioid, and its analogs are widely used in clinical practice for the management of severe pain.[4][5] The synthesis of these compounds often relies on N-substituted-4-piperidone precursors.[6] An important analog, an N-isopropyl derivative of fentanyl, demonstrates the direct application of N-isopropyl piperidine intermediates in creating potent analgesics.

The synthesis of this N-isopropyl fentanyl analog showcases a common and efficient synthetic strategy.

Experimental Protocol: Synthesis of N-Isopropyl Fentanyl Analog

This protocol outlines the synthesis of an N-isopropyl fentanyl analog, starting from the key intermediate, N-isopropyl-4-piperidone.

Step 1: Synthesis of N-Isopropyl-4-Anilinopiperidine

-

Reaction Setup: To a solution of N-isopropyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane or dichloroethane, add aniline (1.1 equivalents).

-

Reductive Amination: The reaction mixture is then treated with a reducing agent, such as sodium triacetoxyborohydride, in the presence of a weak acid like acetic acid.

-

Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-isopropyl-4-anilinopiperidine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Acylation to Yield the N-Isopropyl Fentanyl Analog

-

Reaction Setup: The purified N-isopropyl-4-anilinopiperidine (1 equivalent) is dissolved in an aprotic solvent like dichloromethane.

-

Acylation: Propionyl chloride (1.2 equivalents) is added dropwise to the solution at 0 °C, followed by the addition of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.

-

Reaction Monitoring and Workup: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC. The reaction mixture is then washed successively with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

Purification and Salt Formation: The resulting crude product is purified by recrystallization or column chromatography to afford the N-isopropyl fentanyl analog as a free base. For pharmaceutical use, it can be converted to a salt, such as the hydrochloride or citrate salt, by treatment with the corresponding acid.[7]

Mechanism of Action:

Like fentanyl, the N-isopropyl fentanyl analog is a potent agonist of the μ-opioid receptor.[8] By binding to and activating these receptors in the central nervous system, it mimics the effects of endogenous opioids, leading to a profound analgesic effect. The N-isopropyl group in this analog likely influences its binding affinity and selectivity for the μ-opioid receptor, contributing to its overall pharmacological profile.

Diagram: Synthetic Pathway to an N-Isopropyl Fentanyl Analog

Caption: General synthetic route to an N-isopropyl fentanyl analog.

Expanding Horizons: Potential in Other Therapeutic Areas

While the application of N-isopropyl piperidine intermediates is well-established in the synthesis of opioids, their utility extends to other therapeutic areas. The versatility of the piperidine scaffold allows for its incorporation into a wide range of molecules with diverse biological activities. Research into N-isopropyl piperidine derivatives has shown promise in the development of:

-

Antiviral Agents: The piperidine moiety is a key structural feature in several antiviral drugs. N-substituted piperidines have been investigated for their potential to inhibit viral replication, and the N-isopropyl group can be used to optimize the antiviral activity and pharmacokinetic properties of these compounds.[9]

-

Central Nervous System (CNS) Agents: The ability of the piperidine ring to cross the blood-brain barrier makes it a valuable scaffold for CNS-acting drugs. N-isopropyl piperidine derivatives have been explored for their potential as antipsychotics, antidepressants, and agents for treating neurodegenerative diseases.[3]

Future Perspectives and Conclusion

The N-isopropyl piperidine scaffold continues to be a cornerstone in the design and synthesis of novel therapeutic agents. Its favorable physicochemical and pharmacokinetic properties, coupled with its synthetic accessibility, make it an attractive starting point for drug discovery programs. Future research in this area is likely to focus on the development of more complex and stereochemically defined N-isopropyl piperidine intermediates, enabling the synthesis of highly selective and potent drugs with improved safety profiles. The continued exploration of the therapeutic potential of N-isopropyl piperidine-containing compounds holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.

-

Chemistry Steps. (2023). Synthesis of Loperamide. Retrieved from [Link]

- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer.

- Ho, D. D., et al. (2014).

- Huegi, B. S., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.

- Kumar, A., & Singh, P. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 5(7), 896-901.

- Mounteney, J., Giraudon, I., & Griffiths, P. (2015). Fentanyl: a global review of a rapidly emerging public health problem. International Journal of Drug Policy, 26(7), 646-655.

- Nikita A. Frolov, & Anatoly N. Vereshchagin. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.

- Stanley, T. H. (2014). The fentanyl story. The Journal of Pain, 15(12), 1215-1226.

- van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics. Synthesis and pharmacology of a series of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Journal of Medicinal Chemistry, 17(10), 1047-1051.

- Wang, Y., et al. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 17(12), 14289-14301.

- Zaveri, N. T. (2003). The saga of the piperidine-based opioid analgesics: the prodine story. Journal of Medicinal Chemistry, 46(24), 5283-5292.

- Zong, R., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Tetrahedron Letters, 55(39), 5396-5398.

Sources

- 1. osti.gov [osti.gov]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. regulations.gov [regulations.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Peptidomimetics as Potential Opioid Analgesics with Reduced Tolerance and Dependence - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]

- 9. 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 [chemicalbook.com]

Thermodynamic Solubility and Physicochemical Profiling of N-Isopropyl 1-boc-piperidine-4-carboxamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

N-Isopropyl 1-boc-piperidine-4-carboxamide (CAS: 1016716-09-8) is a highly purified, versatile intermediate widely utilized in the synthesis of piperidine-based pharmacophores, including GPCR ligands and kinase inhibitors[1]. A rigorous understanding of its solubility profile is critical for optimizing downstream synthetic workflows—such as Boc deprotection and amide coupling—as well as for ensuring accurate dosing in early-stage in vitro screening. This whitepaper deconstructs the structural causality behind the compound's solvation thermodynamics and provides a self-validating protocol for empirical solubility determination.

Structural Causality and Solvation Thermodynamics

The solubility of a molecule is dictated by the energetic competition between its crystal lattice energy and its solvation energy. For N-Isopropyl 1-boc-piperidine-4-carboxamide, the physicochemical behavior is dominated by three distinct structural features:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis. Its introduction masks the basicity of the piperidine nitrogen while adding significant steric bulk. This bulky, nonpolar moiety drastically increases the lipophilicity (LogP) of the molecule, shifting its solubility profile favorably toward organic solvents while severely restricting aqueous hydration[2].

-

The Piperidine Core: This saturated six-membered ring provides a rigid, non-aromatic hydrophobic framework. It limits the conformational degrees of freedom, which can increase the lattice energy of the solid state, requiring solvents with high dispersive interactions to achieve dissolution.

-

The N-Isopropyl Carboxamide: While the amide carbonyl and nitrogen provide potential hydrogen-bond acceptor and donor sites, the adjacent isopropyl group introduces steric hindrance. This hindrance partially shields the amide from forming extensive hydrogen-bonded networks with water, further depressing aqueous solubility while maintaining compatibility with polar aprotic solvents.

Fig 1: Structural features dictating the solvation thermodynamics of the compound.

Quantitative Solubility Profile

Based on the physicochemical properties of analogous Boc-protected piperidine derivatives[3],[4], the compound exhibits a highly lipophilic partition coefficient. The table below outlines the expected thermodynamic solubility across a spectrum of dielectric constants, providing a rational basis for solvent selection in synthetic and analytical applications.

| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Application Context |

| Water (pH 7.4) | 80.1 | < 0.1 | Physiological assays (requires DMSO co-solvent) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50 | High-concentration master stocks for HTS |

| Methanol (MeOH) | 32.7 | > 100 | Analytical dilutions, transfer solvent |

| Dichloromethane (DCM) | 8.9 | > 200 | Primary solvent for Boc deprotection (TFA/HCl) |

| Ethyl Acetate (EtOAc) | 6.0 | > 100 | Liquid-liquid extraction (LLE) |

| Hexane | 1.9 | < 5 | Anti-solvent for recrystallization |

Self-Validating Protocol for Thermodynamic Solubility Determination

To generate reliable, publication-quality solubility data, researchers must avoid kinetic traps (e.g., supersaturation) and analytical artifacts (e.g., filter adsorption). The following shake-flask methodology is designed as a self-validating system , ensuring that the measured concentration accurately reflects the thermodynamic equilibrium of the specific crystal polymorph.

Step-by-Step Methodology

-

Solid Dispensing: Weigh an excess amount (~15 mg) of N-Isopropyl 1-boc-piperidine-4-carboxamide into a 2 mL Type I borosilicate glass vial.

-

Causality: Glass is strictly chosen over polypropylene to prevent the non-specific binding of this highly lipophilic molecule to the container walls, which would artificially lower the apparent solubility.

-

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer or organic solvent). Seal tightly with a PTFE-lined cap.

-

Causality: PTFE prevents solvent evaporation and chemical leaching, ensuring the dielectric constant and volume of the medium remain absolute throughout the assay.

-

-

Thermal Equilibration: Incubate the suspension in a thermoshaker at 25.0 ± 0.1 °C and 800 rpm for 24 hours.

-

Causality: Thermodynamic solubility requires the system to reach a dynamic equilibrium between the solid lattice and the solvated state. A 24-hour incubation is the industry standard to achieve this state without risking hydrolytic degradation of the amide bond.

-

-

Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes.

-

Causality: Standard syringe filters (e.g., Nylon, PVDF) possess hydrophobic domains that readily adsorb Boc-protected amines. Ultracentrifugation guarantees phase separation without analyte depletion.

-

-

Quantification (HPLC-UV): Extract the supernatant, dilute appropriately, and analyze via HPLC-UV against a 5-point calibration curve.

-

Self-Validation: Incorporate an internal standard (e.g., carbamazepine) into the dilution solvent to validate injection volume precision and detector response.

-

-

Solid-State Validation (XRPD): Harvest the residual solid from the vial, dry it gently, and analyze via X-ray Powder Diffraction (XRPD).

-

Self-Validation: Thermodynamic solubility is a property of a specific crystal lattice. If the solvent induced a phase change (e.g., hydrate or solvate formation) during the 24-hour incubation, the measured solubility reflects the new species. XRPD provides proof that the structural integrity of the solid phase remained unchanged.

-

Fig 2: Self-validating thermodynamic solubility profiling workflow.

Application Insights: Solvent Selection for Synthetic Workflows

Understanding the solubility profile of N-Isopropyl 1-boc-piperidine-4-carboxamide directly informs downstream synthetic success:

-

Boc Deprotection: Dichloromethane (DCM) is the gold standard solvent for removing the Boc group using Trifluoroacetic acid (TFA). The compound's high solubility in DCM (>200 mg/mL) ensures a homogeneous reaction mixture. Furthermore, unlike ethereal solvents (e.g., THF), DCM does not coordinate with the acid, ensuring rapid and predictable deprotection kinetics.

-

Purification Strategies: The stark contrast in solubility between Ethyl Acetate (highly soluble) and Hexane (poorly soluble) makes this binary solvent system ideal for both silica gel flash chromatography and recrystallization. By dissolving the crude intermediate in a minimum volume of warm EtOAc and slowly titrating in Hexane, researchers can force the controlled precipitation of highly pure crystalline product.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. PubChem.[Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid. EPA.[Link]

Sources

Synthesis and Physicochemical Profiling of N-Isopropyl 1-Boc-piperidine-4-carboxamide: A Technical Guide

Executive Summary

In modern drug discovery, the functionalization of saturated nitrogen heterocycles is a cornerstone of structure-activity relationship (SAR) optimization. N-Isopropyl 1-Boc-piperidine-4-carboxamide (CAS: 1016716-09-8) serves as a highly versatile, orthogonally protected building block [1]. The piperidine core provides a rigid, metabolically stable scaffold that mimics basic amine pharmacophores, while the tert-butyloxycarbonyl (Boc) group ensures the secondary amine remains unreactive during downstream transformations. The isopropyl amide moiety introduces both lipophilicity and a defined hydrogen-bond donor/acceptor pair, making this intermediate highly valuable for synthesizing targeted libraries.

This whitepaper outlines the physicochemical properties, mechanistic causality, and a self-validating synthetic protocol for generating this compound using state-of-the-art peptide coupling methodologies.

Molecular Architecture & Physicochemical Profiling

Understanding the structural parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The quantitative data for N-Isopropyl 1-Boc-piperidine-4-carboxamide is summarized below [1].

| Property | Specification |

| Compound Name | N-Isopropyl 1-Boc-piperidine-4-carboxamide |

| CAS Registry Number | 1016716-09-8 |

| SMILES String | O=C(C1CCN(C(OC(C)(C)C)=O)CC1)NC(C)C |

| Molecular Formula | C14H26N2O3 |

| Molecular Weight | 270.37 g/mol |

| Core Scaffold | Piperidine |

| Protecting Group | tert-Butyloxycarbonyl (Boc) |

Mechanistic Causality in Amide Coupling

The synthesis of N-Isopropyl 1-Boc-piperidine-4-carboxamide relies on the efficient condensation of 1-Boc-piperidine-4-carboxylic acid with isopropylamine. While traditional carbodiimides (e.g., EDC/HOBt) can be used, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to drive the reaction[2].

Why HATU? HATU is a uronium-based coupling reagent that provides superior reaction kinetics compared to standard carbodiimides. The presence of the nitrogen atom in the pyridine ring of the HOAt leaving group provides an anchoring effect (neighboring group participation) that accelerates the nucleophilic attack of the amine [2]. This is particularly useful when dealing with sterically hindered primary amines like isopropylamine.

Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is selected as the base because its sheer steric bulk renders it non-nucleophilic. It efficiently deprotonates the carboxylic acid to initiate the reaction but cannot attack the highly reactive O-At active ester, thereby preventing the formation of unwanted side products.

Figure 1: Mechanistic pathway of HATU-mediated activation and subsequent amidation.

Experimental Protocol: Synthesis Workflow

The following protocol is designed as a self-validating system . By incorporating specific analytical checkpoints, the scientist can verify the success of each mechanistic step before proceeding, ensuring high fidelity and yield.

Figure 2: Synthetic workflow for the HATU-mediated amide coupling of the piperidine core.

Step-by-Step Methodology

1. Activation Phase:

-

Action: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

-

Causality: DMF is a polar aprotic solvent that fully solubilizes the starting materials and stabilizes the polar transition states. DIPEA deprotonates the acid.

-

Action: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes.

-

Causality: The carboxylate attacks the electron-deficient carbon of HATU, generating the highly reactive O-At ester.

2. Nucleophilic Addition Phase:

-

Action: Add isopropylamine (1.2 equiv) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

-

Causality: The primary amine attacks the active ester. Dropwise addition prevents localized heating and minimizes potential side reactions.

3. System Validation (Checkpoint):

-

Action: Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS. Spot the reaction on a silica TLC plate alongside the starting material.

-

Validation Logic: The reaction is complete when the starting acid mass disappears. Look for the product mass: m/z 271.4 [M+H]⁺ and the characteristic Boc-cleaved fragment m/z 215.4 [M-tBu+H]⁺ in the ESI+ spectrum. On TLC, a Ninhydrin stain will confirm the consumption of the primary amine (absence of a purple spot).

4. Quench and Workup:

-

Action: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃.

-

Action: Separate the layers. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Causality: The 1M HCl wash is critical; it protonates and extracts unreacted isopropylamine and DIPEA into the aqueous layer. The sequential water/brine washes remove DMF and the tetramethylurea byproduct generated by HATU.

5. Isolation:

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Isopropyl 1-Boc-piperidine-4-carboxamide. Purify via flash column chromatography (Hexanes/EtOAc gradient) if trace HOAt remains.

Downstream Applications in Drug Development

Once synthesized and purified, N-Isopropyl 1-Boc-piperidine-4-carboxamide acts as a pivotal intermediate. The Boc protecting group can be cleanly removed using acidic conditions (e.g., 4M HCl in Dioxane or 20% Trifluoroacetic Acid in Dichloromethane). This deprotection exposes the secondary amine of the piperidine ring, which can then be subjected to:

-

Buchwald-Hartwig Cross-Coupling: To attach complex aryl or heteroaryl systems.

-

Reductive Amination: To install alkyl chains for fine-tuning lipophilicity (LogP) and target residence time.

-

SₙAr Reactions: To build diverse libraries of kinase inhibitors or GPCR modulators.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

Methodological & Application

Synthesis of N-Isopropyl 1-boc-piperidine-4-carboxamide from 1-Boc-piperidine-4-carboxylic acid

Application Note: High-Efficiency Synthesis of N-Isopropyl 1-(tert-butoxycarbonyl)piperidine-4-carboxamide

Abstract & Scope

This technical guide details the optimized protocol for the synthesis of N-Isopropyl 1-boc-piperidine-4-carboxamide via the amidation of 1-Boc-piperidine-4-carboxylic acid . This scaffold is a ubiquitous pharmacophore in medicinal chemistry, frequently serving as a core motif in GPCR modulators (e.g., CCR antagonists), ion channel blockers, and enzyme inhibitors.

While standard amide couplings are routine, this protocol focuses on the HATU-mediated pathway to maximize yield (>90%) and minimize racemization or side-product formation, addressing common pitfalls such as incomplete conversion and difficult workups associated with carbodiimide methods (EDC/HOBt).

Retrosynthetic Analysis & Mechanism

The target molecule is assembled via a convergent synthesis disconnecting at the exocyclic amide bond. The choice of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical to prevent polymerization and ensure regioselectivity at the carboxylic acid.

Mechanistic Pathway (HATU Activation)

-

Deprotonation: The carboxylic acid is deprotonated by a tertiary base (DIPEA) to form the carboxylate.

-

Activation: The carboxylate attacks the HATU reagent, forming a highly reactive O-azabenzotriazole active ester.

-

Aminolysis: The isopropylamine nucleophile attacks the active ester, expelling the HOAt byproduct and forming the desired amide bond.

Figure 1: Mechanistic flow of the HATU-mediated amidation.

Experimental Protocol

Reagents & Stoichiometry

Note: All equivalents (equiv) are relative to the carboxylic acid substrate.

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |

| 1-Boc-piperidine-4-carboxylic acid | Limiting Reagent | 1.0 | 229.27 | Solid |

| HATU | Coupling Agent | 1.2 | 380.23 | Solid |

| DIPEA (Hünig's Base) | Base | 3.0 | 129.24 | 0.742 |

| Isopropylamine | Nucleophile | 1.2 | 59.11 | 0.690 |

| DMF (Anhydrous) | Solvent | N/A | N/A | 0.944 |

Step-by-Step Methodology

Step 1: Activation

-

Charge a clean, dry round-bottom flask with 1-Boc-piperidine-4-carboxylic acid (1.0 equiv).

-

Add anhydrous DMF (concentration ~0.2 M relative to acid). Tip: DMF is preferred over DCM for HATU solubility.

-

Add DIPEA (3.0 equiv) via syringe. The solution may warm slightly.

-

Add HATU (1.2 equiv) in one portion.

-

Stir at Room Temperature (RT) for 15–30 minutes .

-

Checkpoint: The solution should turn from a suspension to a clear yellow/orange solution, indicating the formation of the activated ester.

-

Step 2: Coupling

-

Add Isopropylamine (1.2 equiv) dropwise to the reaction mixture.

-

Stir at RT for 2–4 hours .

-

Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS.

-

Success Criteria: Disappearance of the acid peak (MW 229) and appearance of the product peak (MW 270, [M+H]+ = 271).

-

Step 3: Workup (Extractive Isolation)

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

-

Wash 1 (Basic): Wash with saturated NaHCO₃ (2x) to remove HOAt byproduct and unreacted acid.

-

Wash 2 (Acidic - CRITICAL): Wash with 10% Citric Acid or 0.5 M HCl (2x) to remove unreacted amine and excess DIPEA.

-

Caution: Do not use concentrated HCl or prolonged exposure, as this may cleave the Boc group. Citric acid is safer.

-

-

Wash 3 (Neutral): Wash with Brine (saturated NaCl) (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Figure 2: Downstream processing workflow for isolation.

Process Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Minimize time between HATU addition and Amine addition if moisture is present. |

| Boc Loss | Workup too acidic | Switch from HCl to 10% Citric Acid or saturated NH₄Cl during workup. |

| Impurity: Tetramethylurea | HATU byproduct | This byproduct is water-soluble but can persist. Perform additional water washes or recrystallize from Hexanes/EtOAc if necessary. |

| Racemization | High pH / Over-activation | Although 1-Boc-piperidine-4-carboxylic acid is achiral at the 4-position, this is critical for chiral analogs. Keep DIPEA < 4 equiv.[1][2] |

Characterization Data (Self-Validation)

To validate the synthesis, the isolated product must exhibit the following physicochemical properties:

-

Chemical Formula: C₁₄H₂₆N₂O₃

-

Molecular Weight: 270.37 g/mol

-

Mass Spectrometry (ESI+): [M+H]⁺ = 271.2; [M+Na]⁺ = 293.2.

-

Note: You may see a fragment at [M-Boc+H]⁺ = 171.2 due to in-source fragmentation.

-

-

¹H NMR (400 MHz, CDCl₃) Prediction:

-

δ 5.30 (br s, 1H): Amide NH.

-

δ 4.15 (br d, 2H): Piperidine equatorial protons (alpha to N).

-

δ 4.05 (m, 1H): Isopropyl CH.

-

δ 2.75 (br t, 2H): Piperidine axial protons (alpha to N).

-

δ 2.25 (tt, 1H): Piperidine methine (alpha to carbonyl).

-

δ 1.60–1.80 (m, 4H): Piperidine ring methylene protons.

-

δ 1.45 (s, 9H): Boc tert-butyl group (Characteristic Singlet).

-

δ 1.15 (d, 6H): Isopropyl methyl groups.

-

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

PubChem Compound Summary. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (CAS 84358-13-4).[5][6][7][8] National Center for Biotechnology Information.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][9][10] Organic Process Research & Development, 20(2), 140–177.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. growingscience.com [growingscience.com]

- 4. hepatochem.com [hepatochem.com]

- 5. N-BOC-piperidine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 6. boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

Application Notes: N-Isopropyl 1-boc-piperidine-4-carboxamide as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. N-Isopropyl 1-boc-piperidine-4-carboxamide is a strategically designed intermediate that leverages the benefits of the piperidine core. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides robust stability during synthetic manipulations while allowing for facile deprotection under acidic conditions, offering critical synthetic flexibility.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and practical application of N-Isopropyl 1-boc-piperidine-4-carboxamide as a key intermediate in the construction of complex molecular architectures for drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the intermediate's properties is crucial for its effective use. The data below is compiled for N-Isopropyl 1-boc-piperidine-4-carboxamide and its deprotected precursor.

| Property | Value | Source/Method |

| IUPAC Name | tert-butyl 4-(isopropylcarbamoyl)piperidine-1-carboxylate | --- |

| Molecular Formula | C₁₄H₂₆N₂O₃ | Calculated |

| Molecular Weight | 270.37 g/mol | Calculated |

| CAS Number | 102125-62-2 (for de-Boc parent) | PubChem[6] |

| Appearance | Expected to be a white to off-white solid | --- |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | --- |

Characterization Protocol (Self-Validation)

To ensure the identity and purity of synthesized N-Isopropyl 1-boc-piperidine-4-carboxamide, the following characterization methods are recommended:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To verify the molecular weight and purity. The expected [M+H]⁺ ion would be m/z 271.2.

-

Melting Point: To determine the melting range as an indicator of purity.

Synthesis of N-Isopropyl 1-boc-piperidine-4-carboxamide

The most direct route to the title compound is through the amide coupling of a commercially available precursor, 1-Boc-piperidine-4-carboxylic acid, with isopropylamine. This is a standard and highly reliable transformation in organic synthesis.

Workflow for Synthesis

Caption: Synthesis of the title compound via amide coupling.

Protocol 2.1: Amide Coupling to Synthesize N-Isopropyl 1-boc-piperidine-4-carboxamide

Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, minimizes side reactions, and is particularly effective for coupling sterically unhindered amines. Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction.

Materials:

-

1-Boc-piperidine-4-carboxylic acid

-

Isopropylamine

-

HATU

-

DIEA

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

-

Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting acid.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford N-Isopropyl 1-boc-piperidine-4-carboxamide as a pure solid. Confirm identity and purity using NMR and LC-MS as described in Section 1.

Application in Pharmaceutical Synthesis: A Workflow Example

The utility of N-Isopropyl 1-boc-piperidine-4-carboxamide lies in its two-stage reactivity. First, the Boc-protected intermediate can be used in reactions where the piperidine nitrogen must be shielded. Subsequently, the Boc group is removed to reveal a secondary amine, which serves as a handle for introducing further molecular diversity. This is a common strategy in the synthesis of kinase inhibitors and other complex drug candidates.[7][8][9]

Workflow for Pharmaceutical Scaffolding

Caption: Two-step workflow for creating diverse scaffolds.

Protocol 3.1: Boc-Deprotection of the Piperidine Nitrogen

Rationale: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method that proceeds rapidly at room temperature. The excess acid and solvent are easily removed by evaporation.

Materials:

-

N-Isopropyl 1-boc-piperidine-4-carboxamide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

Procedure:

-

Dissolve N-Isopropyl 1-boc-piperidine-4-carboxamide (1.0 eq) in DCM (approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (10-20 eq, typically 20-50% v/v) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC/LC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Re-dissolve the residue in a minimal amount of DCM and carefully add it to a stirred solution of saturated aqueous NaHCO₃ to neutralize any remaining acid.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield N-isopropylpiperidine-4-carboxamide. The product is often used directly in the next step without further purification.

-

Characterization: Confirm the identity of the product (as the free base or corresponding salt) by NMR and LC-MS (Expected [M+H]⁺ ion: m/z 171.1).

Protocol 3.2: N-Arylation via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. This method is widely used in pharmaceutical synthesis to couple amines with aryl halides or triflates, which is a key step in constructing many kinase inhibitor scaffolds.[7]

Materials:

-

N-isopropylpiperidine-4-carboxamide (from Protocol 3.1)

-

An appropriate aryl bromide or chloride (e.g., a heteroaryl halide) (1.0-1.2 eq)

-

Pd₂(dba)₃ (Palladium catalyst, ~1-2 mol%)

-

XPhos or other suitable phosphine ligand (~2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (Base, ~1.4 eq)

-

Toluene or Dioxane, anhydrous

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.02 eq), and the phosphine ligand (0.02-0.04 eq).

-

Add the base (NaOtBu or Cs₂CO₃, 1.4 eq).

-

Add a solution of N-isopropylpiperidine-4-carboxamide (1.1 eq) in anhydrous toluene.

-

Seal the vessel and heat the reaction mixture to 80-110 °C. The reaction progress should be monitored by LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by flash column chromatography to obtain the final N-arylated compound. Characterize thoroughly using NMR and LC-MS to confirm structure and purity.

Safety, Handling, and Storage

-

Safety: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Amine-containing compounds and coupling reagents can be irritants or sensitizers.

-

Handling: The Boc-protected intermediate is generally a stable solid. The deprotected amine is basic and may be more reactive. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

-

Storage: Store N-Isopropyl 1-boc-piperidine-4-carboxamide in a tightly sealed container in a cool, dry place. The deprotected amine should be stored under an inert atmosphere to prevent degradation.

Conclusion

N-Isopropyl 1-boc-piperidine-4-carboxamide is a highly valuable and versatile building block for pharmaceutical research and development. Its design incorporates a privileged piperidine scaffold with a chemically stable, yet readily cleavable, Boc protecting group. The protocols outlined in this guide provide reliable methods for its synthesis and subsequent elaboration into more complex molecular structures. By employing a logical two-step deprotection and functionalization strategy, researchers can efficiently access a wide array of novel compounds, accelerating the discovery of new therapeutic agents.

References

-

Title: N-isopropylpiperidine-4-carboxamide Source: PubChem URL: [Link]

-

Title: N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: The Crucial Role of 1-Boc-4-aminopiperidine-4-carboxylic Acid in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: 1-Boc-4-AP Source: Wikipedia URL: [Link]

- Title: Preparation method for 1-N-BOC-4-acetyl piperidine Source: Google Patents URL

-

Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: SciSpace by Typeset URL: [Link]

-

Title: Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines Source: ScholarWorks@UARK URL: [Link]

-

Title: Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors Source: PubMed URL: [Link]

-

Title: Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]